molecular formula C11H12O2 B181875 2,2-dimethylchroman-4-one CAS No. 3780-33-4

2,2-dimethylchroman-4-one

Cat. No.: B181875
CAS No.: 3780-33-4
M. Wt: 176.21 g/mol
InChI Key: DUTNTKTZIQAPGA-UHFFFAOYSA-N
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Description

2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with two methyl groups attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One common method for synthesizing this compound involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products:

  • Oxidized derivatives
  • Reduced chroman derivatives
  • Substituted chroman derivatives

Biochemical Analysis

Biochemical Properties

2,2-Dimethylchroman-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, exhibiting a wide range of biological activities. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α), which is involved in inflammatory responses . Additionally, this compound exhibits antioxidant, antimicrobial, and antiviral properties . These interactions are primarily due to its ability to bind to specific sites on these biomolecules, altering their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting antidiabetic effects . It also affects the expression of genes related to oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits the enzyme acetylcholinesterase (AchE), which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For instance, it can bind to serum albumin, which helps in its distribution throughout the body . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . These localizations are crucial for its interactions with specific biomolecules and its overall biological activity.

Comparison with Similar Compounds

  • Chroman-4-one
  • Chroman-2-one
  • Thiochroman-4-one

Properties

IUPAC Name

2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNTKTZIQAPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428666
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-33-4
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3780-33-4
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Synthesis routes and methods I

Procedure details

Twenty five grams (25 g) of 2-hydroxyacetophenon, 10.7 g of acetone, and 5.5 g of pyrrolidine were added to 50 ml of toluene, and heated and refluxed. Twenty hours later, the temperature was returned to ambient temperature and the solvent was distilled off under reduced pressure, to which was added 100 ml of 1N hydrogen chloride. The extraction was carried out with 50 ml×3 of chloroform, followed by washing in water, drying over anhydrous magnesium sulfate, filtering off and condensation of the filtered solution. The residue was purified on a silica gel column the fraction containing the purified product were mixed together and the solvent therein was distilled off under reduced pressure to obtain 7 g of 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-4-one.
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Synthesis routes and methods II

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure of Example 1A, substituting 1-(2-hydroxyphenyl)ethanone for 1-(5-fluoro-2-hydroxyphenyl)ethanone and using propan-2-one. MS (DCI/NH3) m/z 194 (M+NH4)+.
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Synthesis routes and methods IV

Procedure details

The reaction of 2-hydroxyacetophenone with acetone in the presence of pyrrolidine analogously to Synthesis 886, 1978 gives 2,2-dimethyl-4-chromanone of melting point 80°-85° C. 2,2-Dimethyl-4-hydroxy-chroman (oil) is obtained from 2,2-dimethyl-4-chromanone by reduction using sodium borohydride in ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,2-dimethylchroman-4-one synthesized?

A1: Several synthetic routes exist for this compound. Common methods include:

  • Base-catalyzed condensation: Reacting 2'-hydroxyacetophenone with a carbonyl compound in the presence of a base like pyrrolidine. []
  • Cyclocondensation: Reacting a phenol with an α,β-unsaturated carboxylic acid, like 3,3-dimethylacrylic acid, in the presence of an acid catalyst such as polyphosphoric acid. []
  • Microwave-assisted synthesis: Utilizing microwave irradiation to facilitate the cyclization of chalcones derived from this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C11H12O2, and its molecular weight is 176.21 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques are employed to characterize this compound, including:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy provides information about the hydrogen and carbon environments within the molecule. Studies have investigated the impact of substituents on the NMR spectra of this compound derivatives. []
  • IR Spectroscopy: Infrared spectroscopy reveals functional group presence, with characteristic peaks for the carbonyl group and aromatic ring system. []
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) assists in confirming the molecular weight and formula. []

Q4: How does the presence of the two methyl groups at the 2-position influence the reactivity of this compound?

A4: The gem-dimethyl group at the 2-position significantly impacts reactivity:

  • Ring-opening resistance: It hinders ring-opening reactions typically observed with chroman-4-ones under basic conditions. []
  • Stabilization of intermediates: The methyl groups can stabilize intermediates formed during reactions, such as carbanions generated through deprotonation. []
  • Steric hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, in Suzuki-Miyaura reactions with the bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one, the first aryl group preferentially adds to the less hindered 7-position. []

Q5: Can the carbonyl group in this compound undergo typical reactions like aldol condensation?

A5: While typical aldol condensation conditions might prove challenging, successful aldol condensations with substituted benzaldehydes have been achieved using tetramethylorthosilicate and potassium fluoride. This approach highlights the importance of reagent choice in mediating reactions with this compound. []

Q6: What are the known biological activities of this compound and its derivatives?

A6: Research has revealed a range of biological activities associated with this class of compounds, including:

  • Anti-obesity effects: 6-Acetyl-2,2-dimethylchroman-4-one isolated from Artemisia princeps was found to suppress adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. This effect is attributed to the activation of AMPK and the inhibition of adipogenesis-related signaling pathways. []
  • Anti-platelet aggregation activity: 6-Acetyl-2,2-dimethylchroman-4-one has shown significant anti-platelet aggregation activity in vitro. []
  • Insect antifeedant potential: Studies on 7-methoxy-2,2-dimethylchroman-4-one demonstrate its deterrent effects against the peach-potato aphid, suggesting potential applications in pest control. []
  • Cytotoxicity: Derivatives of this compound, such as striguellone A isolated from the fungus Lentinus striguellus, have shown cytotoxicity against cancer cell lines. []

Q7: How do structural modifications of this compound influence its biological activity?

A7: Modifying the this compound structure significantly impacts its biological profile:

  • Introduction of substituents: Introducing substituents like halogens, alkoxy groups, or aryl groups at various positions can alter the molecule's electronic and steric properties, influencing its interactions with biological targets. []
  • Formation of fused ring systems: Fusing additional rings, such as a benzofuran ring, to the this compound core can lead to compounds with enhanced biological activities. []

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